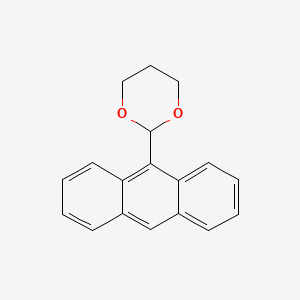
N-Butyl-1-methyl-1H-pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-Butyl-1-méthyl-1H-pyrrol-2-amine est un composé organique appartenant à la famille des pyrroles. Les pyrroles sont des composés hétérocycliques aromatiques à cinq chaînons contenant un atome d'azote. Ce composé particulier présente un groupe butyle et un groupe méthyle liés respectivement aux atomes d'azote et de carbone du cycle pyrrole. Les dérivés du pyrrole sont connus pour leurs diverses activités biologiques et leurs applications dans divers domaines, notamment la chimie médicinale et la science des matériaux .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-Butyl-1-méthyl-1H-pyrrol-2-amine peut être réalisée par plusieurs méthodes. Une approche courante consiste à condenser le 2,5-diméthoxytétrahydrofurane avec de la butylamine et de la méthylamine en présence d'une quantité catalytique de chlorure de fer (III). Cette réaction se déroule dans des conditions douces et donne le dérivé pyrrole souhaité avec des rendements bons à excellents .
Méthodes de production industrielle
La production industrielle de la N-Butyl-1-méthyl-1H-pyrrol-2-amine implique généralement une synthèse à grande échelle utilisant des réactions de condensation similaires. Le processus est optimisé pour un rendement et une pureté élevés, souvent en utilisant des réacteurs à écoulement continu et des techniques de purification avancées pour garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La N-Butyl-1-méthyl-1H-pyrrol-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Le cycle pyrrole peut subir des réactions de substitution électrophile, telles que l'halogénation et la nitration.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium et le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs électrophiles tels que le brome et l'acide nitrique sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés N-oxydes.
Réduction : Dérivés aminés correspondants.
Substitution : Dérivés pyrroles halogénés et nitrés.
Applications de la recherche scientifique
La N-Butyl-1-méthyl-1H-pyrrol-2-amine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses propriétés bioactives.
Industrie : Utilisé dans la production de polymères, de colorants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la N-Butyl-1-méthyl-1H-pyrrol-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la croissance microbienne, ce qui lui confère des propriétés antimicrobiennes .
Applications De Recherche Scientifique
N-Butyl-1-methyl-1H-pyrrol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Butyl-1-methyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Composés similaires
N-Méthylpyrrole : Structure similaire, mais sans groupe butyle.
N-Butylpyrrole : Structure similaire, mais sans groupe méthyle.
N-Phénylpyrrole : Contient un groupe phényle au lieu d'un groupe butyle.
Unicité
La N-Butyl-1-méthyl-1H-pyrrol-2-amine est unique en raison de la présence des groupes butyle et méthyle, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
142320-75-0 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
N-butyl-1-methylpyrrol-2-amine |
InChI |
InChI=1S/C9H16N2/c1-3-4-7-10-9-6-5-8-11(9)2/h5-6,8,10H,3-4,7H2,1-2H3 |
Clé InChI |
VJVQLTBLNJRNBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC=CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
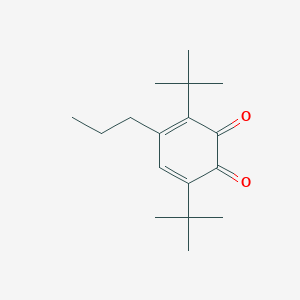
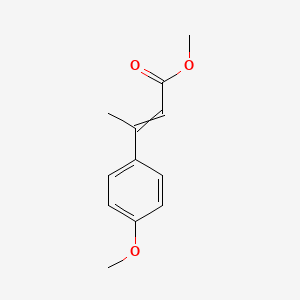
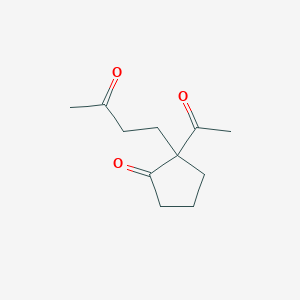

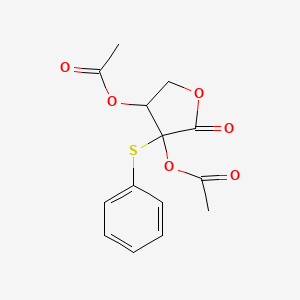
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
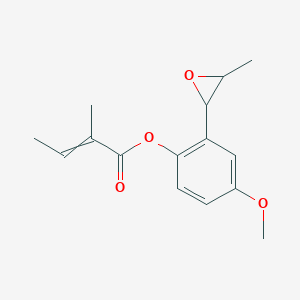

![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)

![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)
